molecular formula C11H17NO3 B2998962 8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 49682-94-2

8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B2998962
CAS No.: 49682-94-2
M. Wt: 211.261
InChI Key: XKPSPNAWLOSPNL-UHFFFAOYSA-N
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Description

8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[45]decane is a spirocyclic compound that features a unique structural framework Spiro compounds are characterized by two rings connected through a single atom, which imparts rigidity and three-dimensionality to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane can be achieved through a multi-step process. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction typically requires a base, such as sodium hydride, and is conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using cost-effective and readily available starting materials. The reaction conditions are adjusted to ensure high yield and purity of the final product. The process may involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the spiro center or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor pathways, influencing cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • 8-oxa-2-azaspiro[4.5]decane
  • 1,3,8-triazaspiro[4.5]decane-2,4-dione
  • 8-(cyclopropylcarbonyl)-4-(cyclopropylmethyl)-1lambda~4~-thia-4,8-diazaspiro[4.5]decane-1,3-dione

Uniqueness

8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane stands out due to its unique spirocyclic structure, which imparts rigidity and three-dimensionality. This structural feature enhances its stability and potential for specific interactions with biological targets, making it a valuable compound for drug discovery and materials science .

Properties

IUPAC Name

cyclopropyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c13-10(9-1-2-9)12-5-3-11(4-6-12)14-7-8-15-11/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPSPNAWLOSPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 10.4 g. of cyclopropanecarbonyl chloride in 150 ml. of dichloromethane is rapidly added to a solution of 12.5 g. of 4-piperidone ethylene acetal (1,4-dioxa-8-azaspiro[4.5]decane) and 20 g. of triethylamine in 200 ml. of dichloromethane, causing the solution to reflux. Heating to reflux with stirring is continued overnight; the mixture is cooled and the precipitated triethylammonium chloride filtered off. The mother liquor is concentrated to about half volume, washed with water, dried over anhydrous potassium carbonate, and stripped to dryness. The residual oil quickly solidifies, and on crystallization from 300 ml. hexane yields cyclopropyl 1,4-dioxa-8-azaspiro[4.5]dec-8-yl ketone, m.p. 72°-74°, as white needles. Reduction of 14.0 g. of this compound in 60 ml. freshly chromatographed, peroxide-free ether by dropwise addition to a suspension of 2.5 g. of lithium aluminum hydride in similarly treated ether, followed by three hours of refluxing, yields 8-(cyclopropylmethyl)-1,4-dioxa-8azaspiro[4.5]decane as a colorless oil. Hydrolysis of this ethylene acetal by refluxing in 2N hydrochloric acid, followed by basification with 50% sodium hydroxide, extraction into ether, drying of the extrct, and stripping off the solvent, yields a crude product which distills at 111°-122°/16 mm. to give 1-(cyclopropylmethyl)-4-piperidone, shown by gas-liquid chromatography to be 95-99% pure.
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